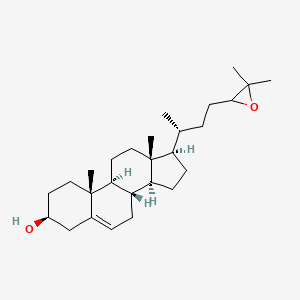

24,25-Epoxycholesterol

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H44O2 |

|---|---|

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,24?,26+,27-/m1/s1 |

InChI Key |

OSENKJZWYQXHBN-SUSFDCQQSA-N |

Isomeric SMILES |

C[C@H](CCC1C(O1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C |

Canonical SMILES |

CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

Synonyms |

24(S),25-epoxycholesterol 24,25-epoxycholesterol |

Origin of Product |

United States |

Foundational & Exploratory

The In Vivo Synthesis of 24,25-Epoxycholesterol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-Epoxycholesterol (24,25-EC) is a biologically active oxysterol that plays a crucial role in cholesterol homeostasis. Unlike many other oxysterols, which are products of cholesterol oxidation, 24,25-EC is primarily synthesized de novo through a shunt of the main cholesterol biosynthesis pathway.[1] Its synthesis is intricately linked to cholesterol production, and it functions as a key signaling molecule, influencing gene expression and enzymatic activity to regulate cellular cholesterol levels.[1][2] This technical guide provides an in-depth overview of the in vivo synthesis pathways of 24,25-EC, presenting quantitative data, detailed experimental protocols, and visual diagrams to support researchers in this field.

Core Synthesis Pathways

There are two primary pathways for the in vivo synthesis of this compound:

-

The Shunt Pathway of Cholesterol Biosynthesis: This is the principal route for 24,25-EC production and runs parallel to the canonical cholesterol synthesis pathway.[3] It involves the same enzymes but utilizes a different substrate, 2,3;22,23-dioxidosqualene.

-

The Desmosterol Oxidation Pathway: An alternative route, particularly relevant in the brain, involves the direct oxidation of desmosterol, a late-stage intermediate in cholesterol synthesis.[4]

The Shunt Pathway: A Step-by-Step Breakdown

The shunt pathway diverges from the main cholesterol biosynthesis pathway at the level of squalene epoxidation.

-

Formation of 2,3;22,23-Dioxidosqualene: Squalene monooxygenase (also known as squalene epoxidase), which normally converts squalene to 2,3-oxidosqualene, can further oxidize 2,3-oxidosqualene to 2,3;22,23-dioxidosqualene.[5][6] This reaction is considered a "side reaction" but is crucial for the initiation of the shunt pathway.[5] The conversion of 2,3-oxidosqualene to the diepoxide has been shown to have approximately half the efficiency of the primary epoxidation of squalene.[7]

-

Cyclization to 24(S),25-Epoxylanosterol: Lanosterol synthase (also known as oxidosqualene cyclase) then catalyzes the cyclization of 2,3;22,23-dioxidosqualene to form 24(S),25-epoxylanosterol.[5] Kinetic studies have revealed that lanosterol synthase has a higher affinity for 2,3;22,23-dioxidosqualene compared to its primary substrate, 2,3-oxidosqualene.[8][9] The specificity ratio (V/Km) for the diepoxide is about 5-fold higher in microsomal preparations, explaining the channeling of intermediates into this shunt pathway, especially when the cyclase is partially inhibited.[8][9]

-

Conversion to this compound: Following the formation of 24(S),25-epoxylanosterol, a series of enzymatic reactions analogous to the conversion of lanosterol to cholesterol leads to the final product, this compound. These subsequent steps are catalyzed by the same enzymes involved in the Bloch and Kandutsch-Russell pathways of cholesterol synthesis.[10]

References

- 1. 24(S),25-Epoxycholesterol and cholesterol 24S-hydroxylase (CYP46A1) overexpression promote midbrain dopaminergic neurogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Lanosterol synthase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Epoxidation of 2,3-oxidosqualene to 2,3;22,23-squalene dioxide by squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of lanosterol synthase drives 24,25-epoxysterol synthesis and oligodendrocyte formation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of 24,25-Epoxycholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-Epoxycholesterol (24,25-EC) is an endogenous oxysterol that has emerged as a key signaling molecule in the intricate regulation of cholesterol homeostasis. Unlike many other oxysterols, which are catabolic products of cholesterol, 24,25-EC is synthesized in a shunt of the mevalonate pathway, positioning it as a unique sensor and modulator of cholesterol biosynthesis.[1][2] This technical guide provides an in-depth overview of the discovery and initial characterization of 24,25-EC, with a focus on the foundational experimental data, detailed protocols of key experiments, and the signaling pathways it governs.

Discovery and Early Insights

This compound was first identified in the early 1980s by Nelson, Steckbeck, and Spencer, who demonstrated its origin from acetyl-CoA through a branch of the mevalonate pathway.[1] Their seminal work laid the groundwork for understanding its physiological significance. Subsequent studies revealed that exogenously added 24,25-EC could decrease the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, suppress the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), and potently activate Liver X Receptors (LXRs).[1]

Quantitative Data Summary

The following tables summarize key quantitative data from the initial characterization studies of this compound, providing a comparative overview of its concentration in various biological contexts and its efficacy in cellular assays.

Table 1: Endogenous Levels of this compound in Rodent Brain

| Tissue/Age | Concentration (µg/g wet weight) | Reference |

| Adult Mouse Brain | 0.4 - 1.4 | [2][3] |

| Adult Rat Brain | ~0.53 | [3] |

| Newborn Mouse Brain | ~1.12 | [2] |

| Developing Mouse Brain (E11.5) | 0.33 - 0.39 | [2] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |

| Chinese Hamster Ovary (CHO) | SREBP-luciferase reporter | 1 - 10 µM | Decrease in SREBP activity | [4] |

| Chinese Hamster Ovary (CHO) | ABCA1-luciferase reporter | 1 - 10 µM | Increase in ABCA1 promoter activity | [4] |

| Chinese Hamster Ovary (CHO) | LXRE-luciferase reporter | 1 - 10 µM | Increase in LXR-mediated transcription | [4] |

| HepG2 | LXR-luciferase reporter | 1 µM | Activation of LXR | [5] |

Key Signaling Pathways

This compound exerts its regulatory effects on cholesterol homeostasis primarily through two interconnected signaling pathways: the suppression of SREBP processing and the activation of LXRs.

SREBP Suppression Pathway

LXR Activation Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the initial characterization of this compound.

Lipid Extraction from Cultured Cells

This protocol is a modified Bligh-Dyer method suitable for the extraction of sterols from cultured cells.[1][6]

Materials:

-

Phosphate-buffered saline (PBS)

-

Chloroform

-

Methanol

-

Deionized water

-

Glass centrifuge tubes with Teflon-lined caps

Procedure:

-

Wash cultured cells twice with ice-cold PBS.

-

Scrape cells into a glass centrifuge tube.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.

-

Vortex the mixture vigorously for 1 minute.

-

Add deionized water to the mixture to induce phase separation.

-

Centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipids in a suitable solvent for downstream analysis.

Analysis of this compound Synthesis by Metabolic Labeling and TLC

This method allows for the tracking of de novo synthesis of 24,25-EC from a radiolabeled precursor.[1][4]

Materials:

-

[1-¹⁴C]-acetic acid

-

Cell culture medium

-

Lipid extraction reagents (as above)

-

Silica gel TLC plates

-

TLC developing chamber

-

Solvent system: Hexane:Diethyl Ether:Acetic Acid (e.g., 80:20:1, v/v/v) - Note: The optimal solvent system may need to be empirically determined.

-

Phosphorimager and cassettes

Procedure:

-

Culture cells to the desired confluency.

-

Incubate cells with [1-¹⁴C]-acetic acid in the culture medium for a specified period (e.g., 2-24 hours).

-

Following incubation, perform lipid extraction as described in Protocol 1.

-

Spot the lipid extract onto a silica gel TLC plate.

-

Develop the TLC plate in a chamber pre-equilibrated with the solvent system.

-

Allow the solvent front to migrate to near the top of the plate.

-

Dry the TLC plate.

-

Expose the dried plate to a phosphorimager screen.

-

Visualize and quantify the radiolabeled this compound and cholesterol bands using a phosphorimager.

Luciferase Reporter Assay for LXR and SREBP Activity

This assay quantifies the transcriptional activity of LXR and SREBP in response to 24,25-EC.[4][7]

Materials:

-

Luciferase reporter plasmids (e.g., pGL3-LXRE-Luc for LXR, pGL3-SRE-Luc for SREBP)

-

Internal control plasmid (e.g., pRL-TK, Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect cells with the appropriate luciferase reporter plasmid and the internal control plasmid using a suitable transfection reagent.

-

After transfection, treat the cells with varying concentrations of this compound or vehicle control.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Express the results as fold-change relative to the vehicle-treated control.

Experimental Workflow Diagram

Conclusion

The discovery and initial characterization of this compound have unveiled a sophisticated layer of regulation within cholesterol metabolism. Its unique origin as a product of a shunt in the mevalonate pathway, coupled with its dual role in suppressing SREBP and activating LXR, establishes it as a critical homeostatic regulator. The experimental protocols and quantitative data presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to further explore the therapeutic potential of modulating 24,25-EC signaling in metabolic and other diseases.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. 24S,25-Epoxycholesterol in mouse and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 24S,25-Epoxycholesterol in mouse and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lipidmaps.org [lipidmaps.org]

- 7. cellbiolabs.com [cellbiolabs.com]

The Pivotal Role of 24,25-Epoxycholesterol in Cholesterol Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol homeostasis is a tightly regulated process essential for cellular function, and its dysregulation is a hallmark of numerous metabolic diseases. While cholesterol itself participates in feedback regulation, a class of its oxygenated derivatives, known as oxysterols, has emerged as critical signaling molecules in this intricate network. Among these, 24(S),25-epoxycholesterol (24,25-EC) stands out due to its unique origin and multifaceted mechanism of action. Unlike most oxysterols, which are catabolic products of cholesterol, 24,25-EC is synthesized in a shunt of the cholesterol biosynthetic pathway, positioning it as a direct sensor and modulator of cholesterol production.[1][2] This technical guide provides an in-depth exploration of the role of 24,25-EC in cholesterol homeostasis, focusing on its synthesis, molecular mechanisms, and the experimental methodologies used to elucidate its function.

Synthesis and Metabolism of 24,25-Epoxycholesterol

24,25-EC is produced in a branch of the mevalonate pathway, running parallel to cholesterol synthesis.[2][3] The synthesis of 24,25-EC is intrinsically linked to the flux of the cholesterol biosynthetic pathway, making it a sensitive indicator of cellular cholesterogenic activity.[3]

The key enzyme in this shunt is oxidosqualene cyclase (OSC), which can utilize both 2,3-monoepoxysqualene (MOS) and 2,3;22,23-diepoxysqualene (DOS) as substrates.[4] While the cyclization of MOS leads to lanosterol and subsequently cholesterol, the cyclization of DOS by OSC yields 24(S),25-epoxylanosterol, which is then converted to 24,25-EC.[4] Notably, OSC exhibits a higher affinity for DOS, meaning that under conditions of partial OSC inhibition, the synthesis of 24,25-EC is favored over that of cholesterol.[4][5] This unique synthetic route allows for the experimental manipulation of endogenous 24,25-EC levels.

Figure 1: Biosynthetic pathway of this compound.

Molecular Mechanisms of Action

24,25-EC exerts its effects on cholesterol homeostasis through a dual mechanism: the suppression of the master regulator of cholesterol synthesis, Sterol Regulatory Element-Binding Protein-2 (SREBP-2), and the activation of the nuclear receptors, Liver X Receptors (LXRs).[1][2]

Regulation of SREBP-2 Processing

SREBP-2 is a transcription factor that controls the expression of genes involved in cholesterol synthesis and uptake.[6] In sterol-depleted cells, the SREBP-2-SCAP (SREBP Cleavage-Activating Protein) complex is transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where SREBP-2 is proteolytically cleaved, releasing its active N-terminal domain to the nucleus.

24,25-EC, along with cholesterol, inhibits this process by binding to the ER-resident protein INSIG (Insulin-induced gene).[6] This binding event stabilizes the interaction between SCAP and INSIG, retaining the SREBP-2-SCAP complex in the ER and thereby preventing the activation of SREBP-2.[6] This leads to a coordinated downregulation of genes encoding key cholesterogenic enzymes, such as HMG-CoA reductase, and the low-density lipoprotein receptor (LDLR).

Figure 2: 24,25-EC mediated inhibition of SREBP-2 processing.

Activation of Liver X Receptors (LXRs)

LXRs (LXRα and LXRβ) are nuclear receptors that function as cellular cholesterol sensors.[7] Upon ligand binding, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[8][9]

24,25-EC is a potent endogenous agonist for both LXRα and LXRβ.[7][10] Activation of the LXR/RXR heterodimer by 24,25-EC induces the expression of genes involved in reverse cholesterol transport, most notably the ATP-binding cassette transporters ABCA1 and ABCG1, which mediate the efflux of cholesterol from cells to lipid-poor apolipoproteins.[3][4] This promotes the removal of excess cholesterol from peripheral tissues and its transport back to the liver for excretion.

Figure 3: LXR activation by this compound.

Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of 24,25-EC on key parameters of cholesterol homeostasis.

| Parameter | Cell Type | Value | Reference |

| LXR Activation | |||

| EC50 for human LXRα | CV-1 | 117 nM | [10] |

| Inhibition of Viral Infection | |||

| EC50 for HCV infection | Huh-7.5.1 | 233 nM | [11] |

| Gene Expression | |||

| Upregulation of ABCA1, ABCG1, APOE | Mouse and human glioma stem-like cells | 1-10 µM | [10] |

| Enzyme Inhibition | |||

| Inhibition of HMG-CoA reductase | Bone marrow-derived murine mast cells (BMMCs) | 40 µM | [10] |

Table 1: Quantitative effects of exogenously added this compound.

| Condition | Cell Type | Fold Change in 24,25-EC Synthesis | Reference |

| Partial OSC inhibition | J774A.1 macrophages | Up to 64-fold increase | [4] |

Table 2: Modulation of endogenous this compound synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of 24,25-EC in cholesterol homeostasis.

Measurement of SREBP-2 Cleavage by Western Blot

This protocol is designed to assess the effect of 24,25-EC on the proteolytic processing of SREBP-2.

Figure 4: Workflow for SREBP-2 cleavage Western Blot assay.

Materials:

-

Cell line of interest (e.g., CHO-7, HEK293)

-

24(S),25-epoxycholesterol (Cayman Chemical, CAS 77058-74-3)

-

Primary antibody against SREBP-2 (e.g., monoclonal antibody IgG-7D4)

-

HRP-conjugated secondary antibody

-

Reagents for cell lysis, fractionation, SDS-PAGE, and Western blotting

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture dishes and grow to 80-90% confluency. Treat cells with varying concentrations of 24,25-EC (e.g., 0.1 - 10 µM) or vehicle control for a specified time (e.g., 16-24 hours).

-

Cell Fractionation: Harvest cells and separate into nuclear and membrane fractions using a commercially available kit or standard biochemical protocols.

-

Protein Quantification: Determine the protein concentration of the nuclear and membrane extracts using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SREBP-2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

-

Quantify the band intensities for the precursor form of SREBP-2 in the membrane fraction and the cleaved nuclear form in the nuclear fraction. A decrease in the nuclear-to-membrane SREBP-2 ratio upon treatment with 24,25-EC indicates inhibition of cleavage.

-

LXR Activation Luciferase Reporter Assay

This assay measures the ability of 24,25-EC to activate LXR-mediated transcription.

Figure 5: Workflow for LXR Luciferase Reporter Assay.

Materials:

-

Host cell line (e.g., HEK293T, HepG2)

-

LXRα or LXRβ expression plasmid

-

Luciferase reporter plasmid containing LXREs (e.g., pGL3-LXRE)

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

24(S),25-epoxycholesterol

-

A known LXR agonist (e.g., T0901317) as a positive control

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection: Co-transfect cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of 24,25-EC, the positive control agonist, or vehicle for another 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Assay:

-

Add the firefly luciferase substrate to a sample of the cell lysate and measure the luminescence.

-

Subsequently, add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase activity and activate the Renilla luciferase, then measure the luminescence again.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

Measurement of Cholesterol Synthesis using [¹⁴C]-Acetate

This method directly measures the rate of de novo cholesterol synthesis by tracing the incorporation of a radiolabeled precursor.

Materials:

-

Cell line of interest

-

[1-¹⁴C]-acetate

-

Reagents for lipid extraction (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Phosphorimager or scintillation counter

Procedure:

-

Cell Treatment: Treat cells with 24,25-EC or vehicle control for a desired period.

-

Metabolic Labeling: Add [1-¹⁴C]-acetate to the culture medium and incubate for a defined time (e.g., 2-4 hours).

-

Lipid Extraction: Wash the cells, scrape them, and extract the total lipids using a solvent system like hexane:isopropanol (3:2, v/v).

-

Thin-Layer Chromatography (TLC):

-

Spot the lipid extracts onto a TLC plate.

-

Develop the plate in a suitable solvent system (e.g., heptane:diethyl ether:acetic acid, 80:20:1, v/v/v) to separate cholesterol from other lipids.

-

-

Detection and Quantification:

-

Expose the dried TLC plate to a phosphor screen and visualize the radiolabeled cholesterol band using a phosphorimager.

-

Alternatively, scrape the cholesterol band from the TLC plate and quantify the radioactivity using a scintillation counter.

-

A decrease in the amount of radiolabeled cholesterol in 24,25-EC-treated cells compared to the control indicates an inhibition of cholesterol synthesis.

-

Conclusion and Future Directions

This compound has firmly established its position as a key regulator of cholesterol homeostasis. Its unique synthesis as a shunt product of the cholesterol biosynthetic pathway, coupled with its dual action on SREBP-2 and LXRs, makes it a highly efficient and sensitive modulator of cellular cholesterol levels. The ability of 24,25-EC to simultaneously suppress cholesterol synthesis and uptake while promoting cholesterol efflux presents an attractive profile for therapeutic intervention in diseases characterized by cholesterol overload, such as atherosclerosis.

Future research in this area will likely focus on several key aspects. Elucidating the precise physiological and pathophysiological contexts in which 24,25-EC signaling is most critical will be paramount. The development of pharmacological agents that can selectively modulate the synthesis or action of 24,25-EC holds significant promise for the treatment of metabolic and cardiovascular diseases. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further unravel the complexities of 24,25-EC biology and explore its therapeutic potential.

References

- 1. 24(S),25-epoxycholesterol: a messenger for cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. 24S,25-Epoxycholesterol in mouse and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

24,25-Epoxycholesterol: An Endogenous Ligand of the Liver X Receptor and a Key Modulator of Cholesterol Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

24(S),25-Epoxycholesterol (24,25-EC) is a unique oxysterol that functions as a critical signaling molecule in the intricate network of cholesterol homeostasis. Unlike most other oxysterols, which are enzymatic oxidation products of cholesterol, 24,25-EC is synthesized de novo in a shunt of the mevalonate pathway, the same pathway responsible for cholesterol biosynthesis. This positions 24,25-EC as an intrinsic sensor and regulator of the body's cholesterol production pipeline. Its primary mechanism of action involves serving as a potent endogenous ligand for the Liver X Receptors (LXRs), a pair of nuclear receptors (LXRα and LXRβ) that are master regulators of cholesterol, fatty acid, and glucose metabolism. This technical guide provides a comprehensive overview of 24,25-EC, its synthesis, its interaction with LXRs, the downstream signaling pathways it governs, and the experimental methodologies used to investigate its function.

Biosynthesis of 24,25-Epoxycholesterol

The synthesis of 24,25-EC occurs in all cholesterogenic cells and is intrinsically linked to the rate of cholesterol synthesis itself.

Primary Biosynthetic Pathway: The canonical pathway for 24,25-EC synthesis is a shunt within the post-squalene portion of the mevalonate pathway. The key steps are:

-

Squalene Epoxidation: Squalene monooxygenase converts squalene to 2,3(S)-monooxidosqualene (MOS).

-

Second Epoxidation (Shunt): A portion of MOS is further epoxidized by squalene monooxygenase to form 2,3(S):22(S),23-dioxidosqualene (DOS).

-

Cyclization: The enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase, preferentially cyclizes MOS to lanosterol, the precursor of cholesterol. However, it can also cyclize DOS to 24(S),25-epoxylanosterol, which is then converted to 24,25-EC.

Partial inhibition of OSC leads to an accumulation of MOS and DOS, favoring the synthesis of 24,25-EC over cholesterol.

Alternative Brain-Specific Pathway: In the brain, an alternative pathway has been identified where the enzyme cholesterol 24S-hydroxylase (CYP46A1) can oxidize desmosterol, an immediate precursor of cholesterol, to produce 24,25-EC. This suggests a specialized role for 24,25-EC in central nervous system lipid homeostasis.

The Enzymatic Regulation of 24,25-Epoxycholesterol Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-Epoxycholesterol (24,25-EC) is a bioactive oxysterol that plays a crucial role in cholesterol homeostasis. Unlike many other oxysterols that are catabolic products of cholesterol, 24,25-EC is synthesized in parallel to cholesterol, primarily through a shunt in the mevalonate pathway, and alternatively via the epoxidation of desmosterol. Its unique origin and potent regulatory activities on key transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs) make the enzymatic machinery governing its production a compelling area of research for the development of novel therapeutics targeting metabolic and neurodegenerative diseases. This technical guide provides an in-depth overview of the core enzymatic regulation of 24,25-EC synthesis, complete with quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Biosynthesis of this compound: Two Key Pathways

The production of 24,25-EC is primarily attributed to two distinct enzymatic pathways:

-

The Shunt of the Mevalonate Pathway: This is the principal route for 24,25-EC synthesis. It utilizes the same enzymatic machinery as the cholesterol biosynthesis pathway up to the formation of squalene. The key branching point involves the dual epoxidation of squalene.

-

The Epoxidation of Desmosterol: This alternative pathway involves the direct epoxidation of the cholesterol precursor, desmosterol.

Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Pathway | Substrate | Product for 24,25-EC Synthesis | Cellular Location |

| Squalene Epoxidase | SQLE | Shunt Pathway | Squalene | 2,3;22,23-Dioxidosqualene | Endoplasmic Reticulum |

| Lanosterol Synthase | LSS | Shunt Pathway | 2,3;22,23-Dioxidosqualene | 24(S),25-Epoxylanosterol | Endoplasmic Reticulum |

| Cytochrome P450 46A1 | CYP46A1 | Desmosterol Epoxidation | Desmosterol | 24(S),25-Epoxycholesterol | Endoplasmic Reticulum |

Enzymatic Regulation and Quantitative Data

The synthesis of 24,25-EC is tightly regulated at the level of its key enzymes. Understanding the kinetics and inhibition of these enzymes is critical for manipulating 24,25-EC levels for therapeutic purposes.

Squalene Epoxidase (SQLE)

SQLE catalyzes the first committed step in the shunt pathway leading to 24,25-EC. It introduces two epoxide groups onto the squalene molecule to form 2,3;22,23-dioxidosqualene.

Regulation:

-

Transcriptional Regulation: The expression of the SQLE gene is regulated by the transcription factors SREBP-2 and NF-Y.[1] When cellular sterol levels are low, SREBP-2 is activated and, in conjunction with NF-Y, binds to the sterol regulatory element (SRE) in the SQLE promoter, upregulating its transcription.[1] Conversely, high sterol levels suppress SREBP-2 activation, leading to decreased SQLE expression.[2]

-

Allosteric Regulation: Squalene, the substrate of SQLE, acts as a feedforward activator by binding to the N-terminal regulatory domain of the enzyme, leading to its stabilization.[3][4][5]

Lanosterol Synthase (LSS)

LSS is a crucial enzyme that catalyzes the cyclization of 2,3-oxidosqualene to lanosterol in the canonical cholesterol biosynthesis pathway. In the shunt pathway, it preferentially cyclizes 2,3;22,23-dioxidosqualene to 24(S),25-epoxylanosterol.[6][7][8]

Kinetic Preference: Kinetic studies have shown that LSS has a higher affinity for 2,3;22,23-dioxidosqualene compared to 2,3-oxidosqualene. The V/Km for the diepoxide is approximately 5-fold higher than for the monoepoxide in microsomal preparations, explaining the channeling of squalene epoxides into the 24,25-EC synthesis pathway, especially when LSS is partially inhibited.[6][7]

Inhibition: Partial inhibition of LSS is a key strategy to enhance the flux through the 24,25-EC shunt pathway. Several inhibitors have been identified:

| Inhibitor | IC50 | Reference |

| MM0299 | 2.2 µM | [9] |

| Ro-48-8071 | 8.1 nM (rat hepatic microsomes) | [10] |

| Ro-61-3479 | 17.2 nM (rat hepatic microsomes) | [10] |

| Ro-71-3852 | 4.4 nM (rat hepatic microsomes) | [10] |

| Ro-71-4565 | 28.4 nM (rat hepatic microsomes) | [10] |

Cytochrome P450 46A1 (CYP46A1)

CYP46A1, primarily known for its role in cholesterol hydroxylation in the brain, can also catalyze the epoxidation of desmosterol to form 24(S),25-epoxycholesterol.[11][12][13]

Catalytic Activity: In vitro studies have demonstrated that CYP46A1 catalyzes the epoxidation of desmosterol to 24S,25-epoxycholesterol and the hydroxylation to 27-hydroxydesmosterol at roughly equal rates.[11][14]

Regulation:

-

Transcriptional Regulation: The CYP46A1 gene is a target of the Liver X Receptor (LXR).[15][16] Oxysterols, including 24,25-EC itself, can activate LXR, suggesting a potential feedback loop, although the direct regulation of CYP46A1 by 24,25-EC-activated LXR requires further investigation.[16] Overexpression of CYP46A1 has been shown to lead to a decrease in LXR transcriptional activity in neuronal cells, suggesting a complex regulatory interplay.[17]

-

Post-translational Regulation: The activity of CYP46A1 can be modulated by phosphorylation and ubiquitination, although the specific mechanisms directly impacting desmosterol epoxidation are not fully elucidated.[18][19][20]

Experimental Protocols

Measurement of this compound Production in Cultured Cells

This protocol describes the quantification of 24,25-EC in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Cultured cells (e.g., HepG2, SH-SY5Y)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Internal standard: this compound-d6

-

Methanol, Isopropanol, Hexane, Ethyl acetate (HPLC grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and culture under standard conditions. Treat with compounds of interest (e.g., LSS inhibitors) for the desired time.

-

Cell Lysis and Lipid Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells and extract lipids using a modified Bligh-Dyer method with a solvent system such as chloroform:methanol (2:1, v/v).

-

Add the internal standard (this compound-d6) to the extraction solvent for accurate quantification.

-

-

Solid Phase Extraction (SPE) for Oxysterol Enrichment:

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the lipid extract onto the cartridge.

-

Wash with a low-percentage organic solvent to remove non-polar lipids.

-

Elute the oxysterol fraction with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

-

-

LC-MS/MS Analysis:

-

Dry the eluted oxysterol fraction under a stream of nitrogen and reconstitute in the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the analytes on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol/isopropanol with 0.1% formic acid).[21]

-

Detect and quantify 24,25-EC and its deuterated internal standard using Multiple Reaction Monitoring (MRM) mode.

-

In Vitro Squalene Epoxidase (SQLE) Activity Assay

This assay measures the conversion of a radiolabeled substrate to 2,3;22,23-dioxidosqualene.

Materials:

-

Microsomal fraction containing SQLE

-

[14C]-Squalene

-

NADPH

-

FAD

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., hexane:ethyl acetate)

-

Scintillation counter or phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, reaction buffer, NADPH, and FAD.

-

Initiate Reaction: Add [14C]-Squalene to start the reaction. Incubate at 37°C for a defined period.

-

Stop Reaction and Extract Lipids: Stop the reaction by adding a chloroform:methanol mixture. Extract the lipids.

-

TLC Separation: Spot the lipid extract onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate squalene, 2,3-oxidosqualene, and 2,3;22,23-dioxidosqualene.

-

Quantification: Visualize the radiolabeled spots using a phosphorimager and quantify the radioactivity in each spot to determine the amount of product formed.

In Vitro Lanosterol Synthase (LSS) Activity Assay

This assay measures the cyclization of 2,3;22,23-dioxidosqualene to 24(S),25-epoxylanosterol.

Materials:

-

Purified or microsomal LSS

-

[14C]-2,3;22,23-Dioxidosqualene (substrate)

-

Reaction buffer (e.g., sodium phosphate buffer, pH 7.4, containing a detergent like Triton X-100)

-

TLC plates and developing solvent

-

Scintillation counter or phosphorimager

Procedure:

-

Reaction Setup: Combine the LSS preparation and reaction buffer in a tube.

-

Initiate Reaction: Add [14C]-2,3;22,23-Dioxidosqualene to start the reaction. Incubate at 37°C.

-

Stop and Extract: Stop the reaction and extract the lipids as described for the SQLE assay.

-

TLC Separation and Quantification: Separate the substrate and product (24(S),25-epoxylanosterol) by TLC and quantify the radioactivity to determine enzyme activity.

In Vitro CYP46A1-mediated Desmosterol Epoxidation Assay

This protocol measures the conversion of desmosterol to this compound by CYP46A1.

Materials:

-

Recombinant human CYP46A1 and cytochrome P450 reductase

-

Desmosterol

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: Combine CYP46A1, cytochrome P450 reductase, and the NADPH regenerating system in the reaction buffer.

-

Initiate Reaction: Add desmosterol (dissolved in a suitable solvent like acetone or DMSO) to initiate the reaction. Incubate at 37°C.

-

Stop Reaction and Extract: Stop the reaction by adding a solvent like ethyl acetate. Extract the sterols.

-

LC-MS/MS Analysis: Dry the extract and reconstitute in the mobile phase. Analyze the formation of this compound by LC-MS/MS as described previously.

Mandatory Visualizations

References

- 1. SREBP-2 and NF-Y are involved in the transcriptional regulation of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptional regulation of squalene epoxidase by sterols and inhibitors in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A key mammalian cholesterol synthesis enzyme, squalene monooxygenase, is allosterically stabilized by its substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lanosterol synthase - Wikipedia [en.wikipedia.org]

- 9. Regulation of squalene epoxidase in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. Oxidation of 7-dehydrocholesterol and desmosterol by human cytochrome P450 46A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. diseases.jensenlab.org [diseases.jensenlab.org]

- 14. researchgate.net [researchgate.net]

- 15. Liver X Receptor Regulation of Glial Cell Functions in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cholesterol 24S-Hydroxylase Overexpression Inhibits the Liver X Receptor (LXR) Pathway by Activating Small Guanosine Triphosphate-Binding Proteins (sGTPases) in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Transcriptional and post-translational changes in the brain of mice deficient in cholesterol removal mediated by cytochrome P450 46A1 (CYP46A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Transcriptional and post-translational changes in the brain of mice deficient in cholesterol removal mediated by cytochrome P450 46A1 (CYP46A1) | PLOS One [journals.plos.org]

- 20. Correction: Transcriptional and post-translational changes in the brain of mice deficient in cholesterol removal mediated by cytochrome P450 46A1 (CYP46A1) | PLOS One [journals.plos.org]

- 21. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 24,25-Epoxycholesterol in Biological Matrices by LC-MS/MS

Introduction

24,25-Epoxycholesterol (24,25-EC) is a biologically active oxysterol synthesized in a shunt of the cholesterol biosynthesis pathway.[1][2] It plays a crucial role in cholesterol homeostasis by acting as a potent endogenous ligand for the Liver X Receptors (LXRs) and as a suppressor of Sterol Regulatory Element-Binding Protein (SREBP) activation.[1][3][4] Given its involvement in cellular processes and its potential as a biomarker for various physiological and pathological states, accurate and sensitive quantification of 24,25-EC in biological samples is of significant interest to researchers in drug development and life sciences.

This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the thermal lability of 24,25-EC, which makes it unsuitable for Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS is the method of choice for its analysis.[5]

Principle

This method involves the extraction of lipids, including 24,25-EC, from the sample matrix. To enhance ionization efficiency and sensitivity, the extracted analyte is derivatized. The derivatized 24,25-EC is then separated from other matrix components using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard.

Experimental Protocols

Materials and Reagents

-

This compound standard (Avanti Polar Lipids or equivalent)

-

d7-24(S),25-Epoxycholesterol internal standard (or other suitable stable isotope-labeled standard)

-

HPLC-grade solvents: Methanol, Acetonitrile, Isopropanol, n-Hexane, Dichloromethane

-

Reagent-grade chemicals: Butylated hydroxytoluene (BHT), Girard P hydrazine, Acetic Acid, Pyridine

-

Cholesterol Oxidase (from Streptomyces sp.)

-

Solid Phase Extraction (SPE) cartridges (e.g., Silica-based)

-

Ultrapure water

Sample Preparation: Lipid Extraction and Derivatization

The following protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., plasma, tissue homogenate, cell culture).

2.1. Lipid Extraction (Folch Method)

-

To 100 µL of sample (e.g., plasma), add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 50 µg/mL BHT to prevent auto-oxidation.

-

Add the internal standard (e.g., d7-24,25-Epoxycholesterol) to each sample at a known concentration.

-

Vortex vigorously for 1 minute.

-

Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.

-

Dry the organic extract under a gentle stream of nitrogen at room temperature.

2.2. Solid Phase Extraction (SPE) for Cleanup (Optional but Recommended)

-

Condition a silica SPE cartridge with 2 mL of n-hexane.

-

Reconstitute the dried lipid extract in 200 µL of n-hexane and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 mL of n-hexane to remove non-polar lipids like cholesterol.

-

Elute the oxysterol fraction with 4 mL of a 1:1 (v/v) dichloromethane:methanol solution.

-

Dry the eluted fraction under a stream of nitrogen.

2.3. Derivatization with Girard P Hydrazine

Derivatization is often employed to improve the sensitivity of oxysterol analysis by LC-MS.[5]

-

To the dried oxysterol fraction, add 50 µL of a freshly prepared solution of Girard P hydrazine (10 mg/mL in methanol containing 1% acetic acid).

-

Incubate at 60°C for 30 minutes.

-

After incubation, cool the sample to room temperature and dry it under a stream of nitrogen.

-

Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

3.1. Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile:Methanol (1:1, v/v)

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-2 min: 80% B

-

2-10 min: Gradient to 100% B

-

10-15 min: Hold at 100% B

-

15.1-18 min: Return to 80% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

3.2. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions: (To be optimized for the specific derivatized compound)

-

Example for Girard P derivatized 24,25-EC: Precursor ion [M]+ -> Product ion(s)

-

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (1:1) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Scan Type | MRM |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Table 2: Example Calibration Curve Data for this compound

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 250 | 2.950 |

| 500 | 5.890 |

| R² | 0.998 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound quantification.

Signaling Pathway of this compound

This compound is synthesized in a shunt of the mevalonate pathway, which also produces cholesterol.[3][6] This oxysterol is a key regulator of cholesterol homeostasis through its interaction with LXR and SREBP.

Caption: this compound synthesis and regulatory pathway.

References

- 1. 24(S),25-epoxycholesterol: a messenger for cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. 24S,25-Epoxycholesterol in mouse and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Application of 24,25-Epoxycholesterol for Advanced Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

24,25-Epoxycholesterol is a biologically active oxysterol that plays a crucial role in the regulation of cholesterol homeostasis and has emerged as a molecule of significant interest in various research fields, including neuroscience and cancer biology. Unlike many other oxysterols, it is not a direct oxidation product of cholesterol but is synthesized in a shunt of the mevalonate pathway. Its ability to act as a potent endogenous ligand for Liver X Receptors (LXRs) and to modulate the activity of key enzymes in cholesterol metabolism makes it a valuable tool for studying these pathways. This document provides detailed protocols for the chemical synthesis of 24(S),25-Epoxycholesterol and its application in key biological assays to probe its function.

Introduction

This compound is an important signaling molecule involved in several physiological processes. It is a potent activator of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a central role in the transcriptional control of lipid metabolism.[1] Activation of LXRs by this compound leads to the expression of genes involved in cholesterol efflux, such as ABCA1 and ABCG1, thereby promoting the removal of excess cholesterol from cells.[1][2] Furthermore, this compound has been shown to suppress the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), master transcriptional regulators of cholesterol and fatty acid synthesis.[2][3] It also directly inhibits the enzyme 3β-hydroxysterol-Δ24-reductase (DHCR24), which catalyzes the final step in cholesterol biosynthesis.[4] These multifaceted regulatory activities make this compound a critical molecule in maintaining cellular cholesterol balance.

Recent research has also highlighted the role of this compound in neurogenesis, particularly in the development of midbrain dopaminergic neurons, suggesting its potential relevance in neurodegenerative diseases.[5] Its synthesis can be endogenously modulated by inhibitors of 2,3-oxidosqualene:lanosterol cyclase (OSC), providing a pharmacological approach to study its function.[6] The availability of robust methods for its chemical synthesis and detailed protocols for its biological characterization are therefore essential for advancing research in these areas.

Chemical Synthesis of 24(S),25-Epoxycholesterol

A stereoselective synthesis of 24(S),25-Epoxycholesterol can be achieved from readily available starting materials such as stigmasterol. The overall synthetic strategy involves the cleavage of the stigmasterol side chain, followed by the introduction of the epoxide functionality with the correct stereochemistry.

Experimental Protocol: Synthesis from Stigmasterol

This protocol is a composite of procedures described in the literature and involves several key transformations, including ozonolysis, a Wittig reaction, and a Sharpless asymmetric dihydroxylation.

Step 1: Ozonolysis of Stigmasterol Acetate

-

Dissolve stigmasterol acetate in a suitable solvent such as dichloromethane (CH₂Cl₂) in a three-necked flask equipped with a gas inlet tube and a magnetic stirrer.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add a reducing agent, such as zinc dust in acetic acid or triphenylphosphine, to work up the ozonide.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the resulting aldehyde by column chromatography on silica gel.

Step 2: Wittig Reaction

-

Prepare the phosphonium ylide by reacting a suitable phosphonium salt (e.g., isopropyltriphenylphosphonium iodide) with a strong base like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the ylide solution to a low temperature (e.g., -78°C).

-

Slowly add the aldehyde obtained from Step 1, dissolved in THF, to the ylide solution.

-

Allow the reaction to proceed for several hours, gradually warming to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product, desmosterol acetate, with an organic solvent and purify by column chromatography.

Step 3: Sharpless Asymmetric Dihydroxylation

-

Dissolve desmosterol acetate in a mixture of t-butanol and water.

-

Add the Sharpless AD-mix-β (for the desired (S,S)-diol) or AD-mix-α (for the (R,R)-diol) to the solution. The AD-mix contains the chiral ligand, potassium osmate, potassium ferricyanide, and potassium carbonate.

-

Stir the reaction vigorously at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding sodium sulfite.

-

Extract the diol product with an organic solvent.

-

Purify the diol by column chromatography.

Step 4: Conversion of Diol to Epoxide

-

The conversion of the diol to the epoxide can be achieved through a two-step procedure involving the formation of a tosylate followed by intramolecular cyclization.

-

React the diol with p-toluenesulfonyl chloride (TsCl) in pyridine to selectively tosylate the less hindered primary hydroxyl group.

-

Treat the resulting tosylate with a base, such as potassium carbonate in methanol, to induce intramolecular nucleophilic attack of the secondary hydroxyl group, forming the epoxide ring.

-

Purify the final product, 24(S),25-Epoxycholesterol acetate, by column chromatography.

Step 5: Deprotection

-

Hydrolyze the acetate group using a mild base like potassium carbonate in methanol to yield the final product, 24(S),25-Epoxycholesterol.

-

Purify by recrystallization or column chromatography.

Quantitative Data for Synthesis

| Reaction Step | Key Reagents | Typical Yield | Reference |

| Ozonolysis | O₃, Zn/AcOH | 70-85% | Generic Ozonolysis |

| Wittig Reaction | Isopropyltriphenylphosphonium iodide, n-BuLi | 60-80% | [7] |

| Sharpless Asymmetric Dihydroxylation | AD-mix-β | 85-95% | General Sharpless AD |

| Epoxidation (from diol) | TsCl, K₂CO₃/MeOH | 70-90% | Standard procedure |

| Deprotection | K₂CO₃/MeOH | >95% | Standard procedure |

Note: Yields are approximate and can vary based on reaction scale and optimization.

Biological Applications and Experimental Protocols

This compound's diverse biological activities can be investigated using a range of cell-based assays.

Liver X Receptor (LXR) Activation Assay

This assay determines the ability of this compound to activate LXR-mediated gene transcription. A common method is the luciferase reporter assay.

Protocol: LXR Luciferase Reporter Assay

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate growth medium.

-

Co-transfect the cells with an LXR expression vector (LXRα or LXRβ), a luciferase reporter plasmid containing LXR response elements (LXREs) in its promoter, and a control plasmid expressing Renilla luciferase (for normalization).

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO). A known LXR agonist like T0901317 can be used as a positive control.

-

-

Luciferase Assay:

-

After 18-24 hours of treatment, lyse the cells using a suitable lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the concentration of this compound to determine the EC₅₀ value.

-

SREBP Processing Assay

This assay assesses the inhibitory effect of this compound on the proteolytic cleavage and activation of SREBP. This can be monitored by observing the translocation of SREBP from the endoplasmic reticulum (ER) to the nucleus.

Protocol: SREBP-2 Translocation Assay (Immunofluorescence)

-

Cell Culture and Treatment:

-

Seed cells (e.g., CHO-7, HeLa) on coverslips in a multi-well plate.

-

Treat the cells with this compound (e.g., 5 µM) or a vehicle control for a specified time (e.g., 4-6 hours). A known SREBP inhibitor like 25-hydroxycholesterol can be used as a positive control.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent such as Triton X-100.

-

Block non-specific binding with a blocking solution (e.g., bovine serum albumin in PBS).

-

Incubate with a primary antibody specific for the N-terminal fragment of SREBP-2.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

-

Microscopy and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

In untreated cells, SREBP-2 staining will be primarily in the perinuclear (ER) region. In response to sterol depletion, or in the absence of inhibitors, the cleaved, active SREBP-2 will translocate to the nucleus.

-

Quantify the nuclear localization of SREBP-2 to determine the inhibitory effect of this compound.

-

DHCR24 Activity Assay

This assay measures the ability of this compound to inhibit the conversion of desmosterol to cholesterol by the enzyme DHCR24.

Protocol: In Vitro DHCR24 Activity Assay

-

Enzyme Source Preparation:

-

Prepare a cell lysate or microsomal fraction from cells overexpressing DHCR24.

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), a reducing agent (e.g., DTT), and the cofactor NADPH.

-

Add the substrate, desmosterol.

-

Add varying concentrations of this compound or a vehicle control.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the enzyme source to the reaction mixture.

-

Incubate at 37°C for a defined period.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction and extract the lipids using a method like the Folch extraction.

-

Analyze the levels of desmosterol and cholesterol using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

-

Data Analysis:

-

Calculate the percent conversion of desmosterol to cholesterol for each condition.

-

Determine the inhibitory effect of this compound and calculate the IC₅₀ value.

-

Quantitative Data for Biological Activity

| Parameter | Value | Assay | Reference |

| LXRα Activation (EC₅₀) | ~1-5 µM | Luciferase Reporter Assay | [8] |

| LXRβ Activation (EC₅₀) | ~1-5 µM | Luciferase Reporter Assay | [8] |

| HCV Infection Inhibition (EC₅₀) | 233 nM | Cell-based assay | [9] |

| HMG-CoA Reductase Inhibition | Yes | Enzyme Activity Assay | [10][11] |

| DHCR24 Inhibition | Yes | Enzyme Activity Assay | [4] |

Visualizations

Signaling Pathways

Caption: Signaling pathway of this compound synthesis and its regulatory roles.

Experimental Workflow

Caption: Workflow for the chemical synthesis of 24(S),25-Epoxycholesterol.

Conclusion

This compound is a pleiotropic signaling molecule with significant implications for cholesterol metabolism, neurodevelopment, and potentially other physiological and pathological processes. The detailed synthetic and biological protocols provided herein offer a valuable resource for researchers aiming to investigate its functions. The ability to both chemically synthesize and biologically assay this oxysterol will facilitate a deeper understanding of its roles and may pave the way for the development of novel therapeutic strategies targeting the pathways it regulates.

References

- 1. (24S,25)-Epoxycholesterol | LXR | 77058-74-3 | Invivochem [invivochem.com]

- 2. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. 24(S),25-Epoxycholesterol and cholesterol 24S-hydroxylase (CYP46A1) overexpression promote midbrain dopaminergic neurogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 24,25-Epoxysterol metabolism in cultured mammalian cells and repression of 3-hydroxy-3-methylglutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Application Notes: 24,25-Epoxycholesterol in Lipid Metabolism Research

Introduction

24,25-Epoxycholesterol (24,25-EC) is an endogenous oxysterol, a class of cholesterol derivatives with diverse biological activities. Unlike many other oxysterols that are products of cholesterol oxidation, 24,25-EC is uniquely synthesized in a shunt of the cholesterol biosynthetic pathway in all cells capable of producing cholesterol.[1] This molecule has emerged as a key physiological regulator of lipid metabolism, exerting fine-tuned control over cellular cholesterol homeostasis.[2][3] Its dual action in suppressing cholesterol synthesis and promoting its removal makes it a valuable tool for researchers in lipidology, cardiovascular disease, and drug development.

Mechanism of Action

This compound plays a pivotal role in maintaining cellular cholesterol balance through two primary signaling pathways:

-

Suppression of Sterol Regulatory Element-Binding Protein (SREBP) Activation: 24,25-EC acts as a potent suppressor of the activation of SREBPs, which are the master transcriptional regulators of cholesterol and fatty acid synthesis.[1][4] By inhibiting the processing and nuclear translocation of SREBP-2, 24,25-EC downregulates the expression of key genes involved in cholesterol synthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor), thereby preventing excessive cholesterol accumulation.[2][5][6]

-

Activation of Liver X Receptors (LXRs): 24,25-EC is a natural, high-affinity ligand for Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that function as cholesterol sensors.[1][7][8] Upon binding 24,25-EC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This activation induces the expression of genes involved in cholesterol efflux and transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), and Apolipoprotein E (ApoE).[6] This mechanism promotes the removal of excess cholesterol from cells, a critical step in preventing foam cell formation in atherosclerosis.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on key parameters of lipid metabolism as reported in various studies.

Table 1: Effect of this compound on Gene Expression

| Cell Type | Target Gene | Concentration of 24,25-EC | Fold Change/Percent Change | Reference |

| Macrophages | ABCA1 | Not specified (endogenously stimulated) | Increased | |

| Macrophages | ABCG1 | Not specified (endogenously stimulated) | Increased | [5] |

| Human & Mouse Glioma Cells | ABCA1, ABCG1, ApoE | 1-10 µM | Upregulated | |

| Macrophages | LDL Receptor mRNA | 4 µmol/L | ~50% decrease | [5] |

| CHO-7 Cells | SRE-luciferase reporter | 1-10 µM | Dose-dependent decrease | [6] |

| CHO-7 Cells | ABCA1-luciferase reporter | 1-10 µM | Dose-dependent increase | [6] |

| CHO-7 Cells | LXRE-luciferase reporter | 1-10 µM | Dose-dependent increase | [6] |

Table 2: Effect of this compound on Cellular Lipid Metabolism

| Cell Type | Parameter Measured | Concentration of 24,25-EC | Result | Reference |

| Macrophages | Cholesteryl Ester (CE) Accumulation (from HTG-VLDL) | 4 µmol/L | ~40% decrease | |

| Macrophages | Triglyceride (TG) Mass (from HTG-VLDL) | 4 µmol/L | Unaffected | [5] |

| BMMCs | Apoptosis | 40 µM | Induced | |

| Mouse & Human Glioma Cells | Cholesterol Efflux | 1-10 µM | Promoted | [7] |

Visualizations: Pathways and Workflows

Caption: Biosynthesis of this compound via a shunt in the cholesterol pathway.

Caption: Dual regulatory role of this compound on SREBP and LXR pathways.

Caption: Experimental workflow for a cholesterol efflux assay using 24,25-EC.

Experimental Protocols

Protocol 1: Analysis of LXR and SREBP Target Gene Expression by qPCR

This protocol details how to treat cells with 24,25-EC and measure subsequent changes in gene expression.

-

1. Cell Culture and Treatment:

-

1.1. Plate cells (e.g., J774A.1 macrophages, HepG2 hepatocytes) in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.

-

1.2. Allow cells to adhere overnight in complete growth medium.

-

1.3. The next day, replace the medium with a serum-free or low-serum medium appropriate for the cell type.

-

1.4. Prepare a stock solution of this compound (e.g., 10 mM in ethanol).

-

1.5. Add 24,25-EC to the desired final concentration (e.g., 1-10 µM). Include a vehicle control (e.g., ethanol alone).

-

1.6. Incubate cells for the desired time period (e.g., 24 hours).

-

-

2. RNA Isolation and cDNA Synthesis:

-

2.1. Wash cells with ice-cold PBS and lyse directly in the well using a lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen).

-

2.2. Isolate total RNA according to the manufacturer's protocol. Quantify RNA and assess its purity using a spectrophotometer (A260/280 ratio).

-

2.3. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's instructions.

-

-

3. Quantitative PCR (qPCR):

-

3.1. Prepare qPCR reactions in triplicate for each sample and target gene. Each reaction should contain: cDNA template, forward and reverse primers for the gene of interest (e.g., ABCA1, SREBP-2, HMGCR), and a qPCR master mix (e.g., SYBR Green).

-

3.2. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

3.3. Run the qPCR reaction on a real-time PCR system.

-

3.4. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between 24,25-EC treated samples and vehicle controls.

-

Protocol 2: Luciferase Reporter Assay for SREBP and LXR Activity

This protocol is used to measure the transcriptional activity of the SREBP and LXR pathways.[6]

-

1. Cell Transfection:

-

1.1. Plate CHO-7 or HepG2 cells in 24-well plates.

-

1.2. On the following day, transfect the cells using a suitable transfection reagent (e.g., Lipofectamine).

-

1.3. For SREBP activity, co-transfect a luciferase reporter plasmid containing tandem repeats of the Sterol Response Element (SRE-luc) and a Renilla luciferase control plasmid (e.g., phRL-TK).[6]

-

1.4. For LXR activity, co-transfect a luciferase reporter with LXR response elements (LXRE-luc) or a promoter fragment of an LXR target gene (e.g., pGL3-hABCA1) and the Renilla control plasmid.[6]

-

1.5. Incubate for 24 hours to allow for plasmid expression.

-

-

2. Cell Treatment and Lysis:

-

2.1. After transfection, replace the medium with fresh medium containing various concentrations of 24,25-EC (e.g., 0.1 to 10 µM) or a vehicle control.

-

2.2. Incubate for an additional 24 hours.

-

2.3. Wash cells with PBS and lyse them using the passive lysis buffer provided in a dual-luciferase reporter assay kit (e.g., from Promega).

-

-

3. Luciferase Activity Measurement:

-

3.1. Transfer the cell lysate to a white, opaque 96-well plate.

-

3.2. Measure firefly luciferase activity followed by Renilla luciferase activity using a luminometer according to the dual-luciferase assay manufacturer's protocol.

-

3.3. Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for transfection efficiency.

-

3.4. Express the results as a percentage or fold change relative to the vehicle-treated control.[6]

-

Protocol 3: Measurement of De Novo Cholesterol Synthesis

This protocol measures the rate of new cholesterol synthesis from a radiolabeled precursor.

-

1. Cell Culture and Pre-treatment:

-

1.1. Plate cells (e.g., CHO cells, THP-1 macrophages) in 12-well plates.

-

1.2. Pre-incubate cells with 24,25-EC at desired concentrations for a specified time (e.g., 4-24 hours) in a serum-free medium.

-

-

2. Metabolic Labeling:

-

2.1. Add [1-¹⁴C]-acetate to the medium of each well to a final concentration of ~0.5 µCi/mL.

-

2.2. Incubate the cells for an additional 2-4 hours to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

-

3. Lipid Extraction and Analysis:

-

3.1. Wash cells with ice-cold PBS to stop the reaction.

-

3.2. Scrape cells into a solution of chloroform:methanol (2:1 v/v) to extract total lipids.

-

3.3. Separate the lipid-containing organic phase by centrifugation.

-

3.4. Dry the lipid extract under a stream of nitrogen.

-

3.5. Resuspend the lipid extract in a small volume of chloroform and spot it onto a silica thin-layer chromatography (TLC) plate.

-

3.6. Run the TLC plate in a solvent system that separates cholesterol from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).

-

3.7. Visualize the separated lipids using a phosphorimager.

-

3.8. Identify the band corresponding to cholesterol (co-migrating with a cholesterol standard) and quantify its radioactivity.

-

3.9. Normalize the radioactivity to the total protein content of a parallel well to determine the rate of cholesterol synthesis.

-

References

- 1. 24(S),25-epoxycholesterol: a messenger for cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endogenous 24(S),25-epoxycholesterol fine-tunes acute control of cellular cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endogenous 24(S),25-Epoxycholesterol Fine-tunes Acute Control of Cellular Cholesterol Homeostasis* | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Distinction of 24,25-Epoxycholesterol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-Epoxycholesterol (24,25-EC) is a biologically active oxysterol that plays a significant role in cholesterol homeostasis and neurodevelopment. It is an endogenous ligand for the Liver X Receptors (LXRα and LXRβ), nuclear receptors that regulate the transcription of genes involved in lipid metabolism and transport.[1][2] The epoxide at the C24-C25 position introduces a chiral center, resulting in two stereoisomers: (24S),25-epoxycholesterol and (24R),25-epoxycholesterol. Distinguishing between these isomers is crucial for understanding their specific biological activities and for the development of targeted therapeutics.

These application notes provide detailed protocols for the extraction, derivatization, and analysis of 24,25-EC isomers from biological matrices, with a focus on brain tissue. The methodologies described herein utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification, including a protocol for chiral separation to resolve the (24S) and (24R) isomers.

Signaling Pathway of this compound

24,25-EC is synthesized in a shunt of the mevalonate pathway, the same pathway responsible for cholesterol synthesis.[3][4] As a potent LXR agonist, 24,25-EC plays a key role in regulating gene expression. Upon binding to LXR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.[1] Key target genes include those involved in cholesterol efflux (e.g., ABCA1, ABCG1) and cholesterol metabolism.[2][4]

References

- 1. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Use of Stable Isotope-Labeled 24,25-Epoxycholesterol as a Standard

Introduction

24,25-Epoxycholesterol (24,25-EC) is a biologically active oxysterol produced in a shunt of the mevalonate pathway, which also synthesizes cholesterol.[1][2][3] It is a potent endogenous agonist for Liver X Receptors (LXRs), which are nuclear receptors that play a critical role in regulating cholesterol metabolism, transport, and homeostasis.[4][5][6] 24,25-EC has been shown to suppress the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), master regulators of cholesterol synthesis, and to promote cholesterol efflux from cells by upregulating LXR target genes like ABCA1 and ABCG1.[2][6][7] Given its low abundance and significant regulatory roles, accurate quantification of 24,25-EC in biological matrices is crucial for research in metabolic diseases, neurobiology, and cancer.

The use of a stable isotope-labeled (SIL) internal standard, such as deuterated this compound (e.g., this compound-d7), is the gold standard for quantitative analysis by mass spectrometry.[8][9] SIL internal standards exhibit nearly identical chemical and physical properties to their endogenous counterparts, allowing them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[10] This effectively corrects for variations in sample extraction, derivatization efficiency, and matrix effects, leading to highly accurate and precise quantification.[8][9]

Signaling Pathway of this compound

This compound is a key signaling molecule in the regulation of cellular cholesterol levels. Its primary mechanism of action involves the activation of Liver X Receptors (LXRα and LXRβ). Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This leads to the increased transcription of genes involved in cholesterol efflux (ABCA1, ABCG1) and transport (APOE).[2][4] Concurrently, 24,25-EC can inhibit the processing of SREBP-2, a key transcription factor that promotes the expression of genes for cholesterol synthesis, such as HMG-CoA reductase.[2][4][7] This dual action makes 24,25-EC a critical regulator for preventing excess cholesterol accumulation in cells.[2]

Application: Quantitative Analysis of Endogenous this compound